molecular formula C19H15NO4S2 B5025755 2-[3-[(Z)-[3-(4-methylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid

2-[3-[(Z)-[3-(4-methylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid

Cat. No.: B5025755
M. Wt: 385.5 g/mol
InChI Key: OCBRLTWSVBKOEM-YBEGLDIGSA-N
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Description

2-[3-[(Z)-[3-(4-methylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid is a complex organic compound that features a thiazolidinone ring, a phenyl group, and an acetic acid moiety

Properties

IUPAC Name

2-[3-[(Z)-[3-(4-methylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4S2/c1-12-5-7-14(8-6-12)20-18(23)16(26-19(20)25)10-13-3-2-4-15(9-13)24-11-17(21)22/h2-10H,11H2,1H3,(H,21,22)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBRLTWSVBKOEM-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)OCC(=O)O)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)OCC(=O)O)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[(Z)-[3-(4-methylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid typically involves multiple steps:

    Formation of the Thiazolidinone Ring: The initial step involves the synthesis of the thiazolidinone ring. This can be achieved by reacting 4-methylbenzaldehyde with thiourea in the presence of a base such as sodium hydroxide to form the thiazolidinone intermediate.

    Introduction of the Phenyl Group: The thiazolidinone intermediate is then reacted with 3-bromophenol under basic conditions to introduce the phenyl group.

    Formation of the Acetic Acid Moiety: The final step involves the reaction of the intermediate with chloroacetic acid in the presence of a base to form the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the thiazolidinone ring.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.

Major Products

    Oxidation: Oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group can yield alcohols.

    Substitution: Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 2-[3-[(Z)-[3-(4-methylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid is studied for its potential as an anti-inflammatory agent. Its ability to inhibit certain enzymes involved in the inflammatory response makes it a candidate for the development of new anti-inflammatory drugs.

Medicine

In medicine, this compound is being investigated for its antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a potential candidate for the development of new antibiotics.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals. Its unique structure allows for the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 2-[3-[(Z)-[3-(4-methylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid involves the inhibition of specific enzymes. For example, its anti-inflammatory effects are thought to be due to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response. The compound may also interact with bacterial cell membranes, disrupting their integrity and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-[(Z)-[3-(4-chlorophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid
  • 2-[3-[(Z)-[3-(4-fluorophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid

Uniqueness

Compared to similar compounds, 2-[3-[(Z)-[3-(4-methylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid is unique due to the presence of the 4-methylphenyl group. This group can influence the compound’s reactivity and biological activity, potentially enhancing its anti-inflammatory and antimicrobial properties.

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